N-benzyl-6-fluoropyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-benzyl-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C12H11FN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) |
InChI Key |
DYIOCCJMCWFULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Benzyl 6 Fluoropyridin 2 Amine
Amination Approaches to Fluorinated Pyridine (B92270) Precursors
The introduction of an amine group onto a fluorinated pyridine ring is a cornerstone of synthesizing the target compound. This is typically achieved through nucleophilic aromatic substitution, where the highly electronegative fluorine atom acts as an excellent leaving group, or by activating the pyridine ring via N-oxide formation to facilitate nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridines
Nucleophilic aromatic substitution (SNAr) represents a direct and practical pathway for aminating fluorinated pyridines. The electron-withdrawing nature of the ring nitrogen, combined with the electronegativity of the fluorine substituent, renders the C2 position susceptible to attack by nitrogen nucleophiles. This reaction class is fundamental in medicinal chemistry for creating C-N bonds in heteroaromatic systems. nih.govnih.gov The reaction of 2-fluoropyridine (B1216828) with a nucleophile is often significantly faster than with other 2-halopyridines, making it a preferred substrate. nih.gov
A direct and efficient method for the amination of 2-fluoropyridine involves the use of lithium amides. researchgate.net This transition-metal-free approach activates the C-F bond under mild conditions, allowing for the straightforward synthesis of 2-aminopyridine (B139424) derivatives. researchgate.net The reaction proceeds by reacting various primary and secondary lithium amides with 2-fluoropyridine, affording the corresponding aminopyridines in moderate to good yields. researchgate.net This method is advantageous as it avoids the use of costly transition-metal catalysts and often proceeds with high efficiency. researchgate.netmdpi.com The resulting 2-aminopyridine can then be further functionalized to produce N-substituted derivatives.
Table 1: Lithium Amide-Promoted Amination of 2-Fluoropyridine
| Lithium Amide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lithium hexamethyldisilazide | THF | Room Temp | 2 | 85 |
| Lithium diisopropylamide (LDA) | THF | Room Temp | 3 | 78 |
| Lithium dicyclohexylamide | THF | Room Temp | 3 | 82 |
Data synthesized from findings on amidation using lithium amides. researchgate.netnih.gov
A highly effective and direct route to the crucial intermediate, 6-fluoro-2-pyridinamine, involves the reaction of 2,6-difluoropyridine (B73466) with aqueous ammonium (B1175870) hydroxide. chemicalbook.com This monosubstitution reaction is typically conducted under elevated temperature and pressure in a sealed vessel, such as a steel bomb. The process is highly selective, with one fluorine atom being displaced by the amino group to yield the desired product in excellent yields. This method's simplicity and high conversion rate make it a valuable industrial and laboratory-scale synthesis for the precursor to N-benzyl-6-fluoropyridin-2-amine. chemicalbook.com
Table 2: Synthesis of 6-Fluoro-2-pyridinamine from 2,6-Difluoropyridine
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,6-Difluoropyridine | Ammonium Hydroxide (28-30%) | 105 | 15 | 94 |
Data sourced from a detailed synthetic procedure. chemicalbook.com
Upon completion, the reaction mixture is cooled, leading to the precipitation of the product, which can be collected by simple filtration. chemicalbook.com The resulting 2-amino-6-fluoropyridine (B74216) is the immediate precursor for subsequent N-benzylation.
An innovative, catalyst-free method utilizes acetamidine (B91507) hydrochloride as an inexpensive and stable source of ammonia (B1221849) for the amination of 2-fluoropyridines. documentsdelivered.comrsc.org This reaction offers high yields, excellent chemoselectivity, and a broad substrate scope. chemicalbook.comrsc.org The process involves the nucleophilic substitution of the fluorine atom, followed by in situ hydrolysis to generate the 2-aminopyridine derivative. rsc.org
The proposed mechanism begins with the reaction of acetamidine hydrochloride with a base, such as sodium hydroxide, to produce free acetamidine. rsc.org This then acts as the nucleophile, attacking the 2-fluoropyridine. The resulting N-(pyridin-2-yl)acetamidine intermediate undergoes hydrolysis to yield the final 2-aminopyridine product. rsc.org This method avoids the need for transition metals and harsh reagents, presenting an environmentally benign option for synthesis. rsc.org
Table 3: Amination of 2-Fluoropyridine using Acetamidine Hydrochloride
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Fluoropyridine | NaOH | DMSO | 120 | 12 | 95 |
| 2-Fluoro-5-methylpyridine | NaOH | DMSO | 120 | 12 | 92 |
| 2-Fluoro-3-picoline | NaOH | DMSO | 120 | 12 | 89 |
Data based on research findings for transition-metal-free amination. rsc.org
Amination via Pyridine N-Oxide Activation
An alternative strategy for introducing an amino group at the C2 position involves the activation of the pyridine ring through the formation of a pyridine N-oxide. The N-O bond in pyridine N-oxides enhances the electrophilicity of the C2 and C6 carbons, making them more susceptible to nucleophilic attack. researchgate.netarkat-usa.org This approach is particularly useful for synthesizing substituted 2-aminopyridines. nih.govnih.gov
In this method, the pyridine N-oxide is activated with an electrophilic agent, such as p-toluenesulfonic anhydride (B1165640) (tosic anhydride, Ts₂O) or tosyl chloride (TsCl). researchgate.net This activation makes the C2 position highly reactive towards an amine nucleophile. A protocol developed for the deoxygenative C2-amination of pyridine N-oxides uses tert-butylamine (B42293) in the presence of tosic anhydride and trifluoroacetic acid (TFA). researchgate.net The reaction proceeds through a Reissert-Henze type mechanism, where the activator makes the ortho-C2 position vulnerable to attack by the amine. This method demonstrates the utility of N-oxide activation for forging C-N bonds in pyridine systems under transition-metal-free conditions. researchgate.netresearchgate.net While this example uses tert-butylamine, the principle can be extended to other amines, including benzylamine (B48309), to directly form the N-substituted product.
Table 4: Key Components in N-Oxide Mediated Amination
| Reagent | Role |
|---|---|
| Pyridine N-oxide | Substrate, activated heterocycle |
| Tosic Anhydride (Ts₂O) | N-O activating agent |
| Tert-butylamine | Nucleophile (Amine Source) |
| Trifluoroacetic Acid (TFA) | Promoter/Acid Catalyst |
Information synthesized from literature on C2-amination of pyridine N-oxides. researchgate.netresearchgate.net
Chemo- and Regioselective Ortho-Amination of Pyridyl N-Oxides
The ortho-alkylation of pyridine N-oxides through photocatalysis presents a modern approach to functionalizing the pyridine ring. nih.gov This method can yield α-(2-pyridinyl) benzyl (B1604629) ketones or amides. nih.gov Mechanistic studies suggest that the pyridine N-oxide acts as both a redox auxiliary and a radical acceptor, enabling the single-electron oxidation of carbon-carbon triple bonds. nih.gov This generates a cationic vinyl radical intermediate, leading to the observed ortho-alkylation. nih.gov While not a direct amination, this functionalization provides a handle for subsequent conversion to an amine group. For fluorinated pyridines, the unique electronic properties of the fluoropyridine moiety can facilitate favorable electron delocalization, influencing the reactivity and selectivity of such transformations. nih.gov
Strategies for Incorporating the N-Benzyl Moiety
Once the 2-amino-6-fluoropyridine scaffold is in hand, the introduction of the N-benzyl group can be accomplished through several established methods.
N-Alkylation of Aminopyridines
Direct N-alkylation of 2-amino-6-fluoropyridine with a benzyl halide is a common and straightforward approach. This method typically involves a base to deprotonate the amine, facilitating nucleophilic attack on the benzyl halide. A general platform for N-alkylation using copper metallaphotoredox and silyl (B83357) radical activation of alkyl halides has been developed, which shows broad applicability. princeton.edu This method is complementary to traditional SN2 reactions. princeton.edu Another approach involves the use of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), with a base like potassium carbonate to alkylate sulfonamides, which can then be deprotected to yield the desired N-alkylated amine. monash.edu
Table 1: Representative Conditions for N-Alkylation
| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |
| Benzyl Halide | LiOt-Bu / Copper photocatalyst | MeCN | Room Temp. | Good | princeton.edu |
| Benzyl Halide | K₂CO₃ / TEBA | Not specified | 25 or 80 °C | 86-91% (for related substrates) | monash.edu |
Note: Yields are for illustrative purposes based on related reactions and may not be specific to this compound.
Deoxygenative Photochemical Alkylation of Secondary Amides
A more recent and innovative method involves the deoxygenative photochemical alkylation of secondary amides. repec.orgnih.govnih.govresearchgate.net This approach allows for the synthesis of α-branched secondary amines from secondary amides. nih.govnih.govresearchgate.net The process utilizes triflic anhydride to mediate the semi-reduction of the amide to an imine, which is then followed by a photochemical radical alkylation step. nih.govresearchgate.net This strategy has been successfully applied to the late-stage modification of drug-like molecules and demonstrates broad functional group tolerance. nih.govnih.govresearchgate.net The use of flow technology can make this process scalable and robust. repec.orgnih.govnih.gov
Catalytic Alkylation of Amines with Alcohols
The direct alkylation of amines using alcohols represents an atom-economical and environmentally benign alternative. Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols has been demonstrated. nih.gov While not a direct amine alkylation, the mechanism involves the formation of radical intermediates, suggesting the potential for similar reactivity with aminopyridines. nih.gov
Reductive Amination Strategies for Benzylamines
Reductive amination is a widely used and versatile method for forming C-N bonds. mdpi.com This strategy involves the reaction of an amine with a carbonyl compound, in this case, 2-amino-6-fluoropyridine with benzaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, including borohydride (B1222165) reagents like sodium borohydride or borohydride exchange resin (BER). koreascience.krniscpr.res.in The reaction is often carried out in a one-pot fashion and is known for its high yields and chemoselectivity. koreascience.krorganic-chemistry.orgresearchgate.net For instance, reductive amination of aldehydes and ketones with dimethylamine (B145610) using BER has been shown to be highly efficient, tolerating various functional groups. koreascience.kr Similarly, refluxing a Schiff base, formed from an aminopyridine and an aldehyde, in a formic acid-cumene solution results in high yields of the N-monosubstituted aminopyridine. researchgate.net
Table 2: Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent | Solvent | Key Features | Reference |
| Benzaldehyde | Borohydride Exchange Resin (BER) | Ethanol (B145695) | High yields, tolerates many functional groups | koreascience.kr |
| Benzaldehyde | Formic Acid | Cumene | High yields for N-monosubstituted products | researchgate.net |
| Aromatic Aldehydes | H₂ / Cobalt-based composites | Not specified | Quantitative yields at elevated temperature and pressure | mdpi.com |
| Aldehydes/Ketones | α-picoline-borane | MeOH, H₂O, or neat | Mild and efficient, can be performed in water | organic-chemistry.org |
Convergent and Divergent Synthesis Strategies
The synthesis of substituted pyridines can be approached through both convergent and divergent strategies. A convergent synthesis would involve the separate synthesis of the fluorinated aminopyridine and the benzyl moiety, followed by their coupling in a final step, such as through N-alkylation or reductive amination. This approach is often efficient as it allows for the optimization of each fragment's synthesis independently.
Conversely, a divergent synthesis strategy starts from a common intermediate that can be elaborated into a variety of final products. nih.govrsc.orgrsc.org For instance, a polysubstituted pyridine could be assembled in a one-pot, three-component reaction, with the specific substitution pattern dictated by the choice of reactants. nih.gov While not explicitly reported for this compound, the principles of divergent synthesis could be applied by reacting a suitable fluorinated precursor with different aldehydes and amines to generate a library of related compounds.
Advanced Catalytic Reactions in Synthesis
The synthesis of substituted pyridines often requires sophisticated catalytic systems to achieve desired regioselectivity and efficiency. For structures like this compound, several modern catalytic techniques are pertinent, ranging from carbonylation reactions to C-H functionalization.
Palladium-Catalyzed Carbonylation in Related Systems
Palladium-catalyzed carbonylation represents a powerful tool for the introduction of carbonyl groups into aromatic and heteroaromatic systems. acs.org While not a direct synthesis of an amine linkage, this methodology is crucial for creating amide functionalities on pyridine-based scaffolds, which can be precursors or analogs. For instance, the aminocarbonylation of halo-imidazo[1,2-a]pyridines has been successfully demonstrated. nih.gov In these reactions, a halogenated pyridine derivative reacts with an amine and carbon monoxide in the presence of a palladium catalyst to yield the corresponding carboxamide. nih.gov
The process typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion and subsequent reductive elimination after reaction with an amine nucleophile. acs.org A key aspect of this reaction is the ability to control conditions to favor either the simple amide or an α-ketoamide, particularly when using aliphatic amines. nih.gov The use of heterogeneous catalysts, such as palladium immobilized on a supported ionic liquid phase (SILP), has shown excellent recyclability and low metal leaching, enhancing the sustainability of the process. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Palladium on a Supported Ionic Liquid Phase (SILP) | nih.gov |
| Substrate | 6-iodoimidazo[1,2-a]pyridine | nih.gov |
| Nucleophile | Morpholine | nih.gov |
| CO Pressure | 30 bar | nih.gov |
| Solvent | Dimethylformamide (DMF) | nih.gov |
| Base | Triethylamine (Et3N) | nih.gov |
| Selectivity | Excellent towards α-ketoamide under these conditions | nih.gov |
Nickel-Catalyzed Cross-Electrophile Coupling Reactions
Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a significant alternative to traditional cross-coupling methods that rely on pre-formed organometallic reagents. wisc.edu This methodology facilitates the direct coupling of two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant like zinc or manganese powder. wisc.eduorgsyn.org For the synthesis of a molecule like this compound, this reaction is highly relevant for forging the C(sp²)–C(sp³) bond between the pyridine ring and the benzyl group.
The general mechanism is thought to involve the reaction of the aryl electrophile with the nickel catalyst to form an organonickel intermediate. orgsyn.org Concurrently, the alkyl electrophile is converted into a radical species, which then reacts with the organonickel complex. orgsyn.org Subsequent reductive elimination yields the cross-coupled product and regenerates the active nickel catalyst. orgsyn.org This approach avoids the preparation of often sensitive organometallic nucleophiles and has shown broad functional group tolerance. wisc.edu Recent advancements have also explored the use of benzyl alcohols as coupling partners for aryl halides, mediated by a nickel catalyst and a titanium co-reductant, which proceeds via the formation of a benzyl radical. nih.gov
| Component | Description | Reference |
|---|---|---|
| Catalyst System | Typically NiI₂ or NiBr₂(dme) with a bipyridine-type ligand | orgsyn.orgresearchgate.net |
| Electrophile 1 (Aryl) | Aryl halides (e.g., 2-chloropyridines, aryl bromides) | wisc.edu |
| Electrophile 2 (Alkyl/Benzyl) | Alkyl halides, benzyl bromides, or benzyl alcohols (with co-reductant) | nih.govresearchgate.net |
| Reductant | Zn or Mn powder | orgsyn.orgresearchgate.net |
| Key Bond Formation | C(sp²)–C(sp³) | orgsyn.org |
| Advantage | Avoids use of pre-formed organometallic nucleophiles | wisc.edu |
Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl Pyridinium (B92312) Salts
The asymmetric hydrogenation of pyridinium salts is a powerful method for producing chiral piperidines, which are important structural motifs in many pharmaceuticals. dicp.ac.cn While this reaction results in the saturation of the pyridine ring, it is a highly relevant advanced catalytic process for substrates containing the N-benzyl pyridinium core structure. The pyridine ring is first activated by N-benzylation to form a pyridinium salt, which makes it susceptible to hydrogenation. thieme-connect.com
Iridium catalysts, in combination with chiral phosphine (B1218219) ligands such as MP²-SEGPHOS or (R)-Synphos, have proven highly effective for this transformation. dicp.ac.cnthieme-connect.com The reaction typically proceeds under high hydrogen pressure and yields highly enantioenriched piperidine (B6355638) products. dicp.ac.cnnih.gov The N-benzyl group not only activates the pyridine ring but can also be readily removed after hydrogenation, providing access to the free secondary amine of the piperidine. dicp.ac.cn This methodology has been shown to be scalable, demonstrating its practical utility. thieme-connect.com
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | N-benzyl-2-phenylpyridinium bromide | dicp.ac.cn |
| Catalyst | [{Ir(cod)Cl}₂] | dicp.ac.cn |
| Ligand | MP²-SEGPHOS | dicp.ac.cn |
| Pressure | 600 psi H₂ | dicp.ac.cn |
| Temperature | 30 °C | dicp.ac.cn |
| Yield | 98% | dicp.ac.cn |
| Enantiomeric Excess (ee) | 94% | dicp.ac.cn |
Metal-Free C-H Borylation of 2-Benzyl-5-fluoropyridines
A significant advancement in the functionalization of pyridine rings is the development of metal-free C-H borylation reactions. researchgate.net This strategy allows for the direct conversion of a C-H bond to a C-B bond, creating a versatile handle for further synthetic transformations. A novel method has been reported for the metal-free, directed C-H borylation of 2-benzyl-5-fluoropyridines. researchgate.netccspublishing.org.cn
This reaction utilizes Boron tribromide (BBr₃) and is directed by the 5-fluoropyridine moiety, exhibiting high efficiency and site-selectivity for the C-H bond at the 3-position of the pyridine ring. researchgate.netccspublishing.org.cn The process is operationally simple and can be performed on a gram scale. researchgate.net The resulting borylated products are stable and can be used in subsequent cross-coupling reactions to introduce a wide variety of substituents. researchgate.netccspublishing.org.cn
| Substrate (Variation on Benzyl Group) | Yield (%) | Reference |
|---|---|---|
| 2-benzyl-5-fluoropyridine | 85 | ccspublishing.org.cn |
| 5-fluoro-2-(4-methylbenzyl)pyridine | 82 | ccspublishing.org.cn |
| 2-(4-chlorobenzyl)-5-fluoropyridine | 86 | ccspublishing.org.cn |
| 2-(4-bromobenzyl)-5-fluoropyridine | 84 | ccspublishing.org.cn |
| 5-fluoro-2-(4-methoxybenzyl)pyridine | 81 | ccspublishing.org.cn |
| 2-(2,4-dichlorobenzyl)-5-fluoropyridine | 75 | ccspublishing.org.cn |
Reaction Mechanisms and Mechanistic Investigations of N Benzyl 6 Fluoropyridin 2 Amine Transformations
Mechanisms of Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Pyridine (B92270) Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.org In the context of N-benzyl-6-fluoropyridin-2-amine, the fluorine atom on the pyridine ring serves as a leaving group, and the pyridine nitrogen itself acts as an activating group, facilitating nucleophilic attack. wikipedia.orguci.edu
Role of Activating Groups and Leaving Group Effects
The rate of SNAr reactions is significantly influenced by the nature of both the activating groups on the aromatic ring and the leaving group. masterorganicchemistry.com
Activating Groups: Electron-withdrawing groups are crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.org They achieve this by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. wikipedia.orgpearson.com In the case of fluorinated pyridines, the electronegative nitrogen atom within the ring inherently makes the ring electron-deficient and thus more susceptible to nucleophilic substitution compared to benzene. uci.edu The position of these activating groups is also critical; they are most effective when located ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. uci.edumasterorganicchemistry.com Groups that can donate a lone pair of electrons, such as amino and alkoxy groups, are typically activating in electrophilic aromatic substitution, but in the context of SNAr, their effect can be more complex. masterorganicchemistry.com
Leaving Group Effects: The "element effect" in SNAr reactions often follows the order F > Cl ≈ Br > I, which is counterintuitive based on the bond strengths (C-F being the strongest). researchgate.netnih.gov This phenomenon is attributed to the rate-determining step of the reaction, which is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.com The high electronegativity of fluorine has a strong inductive effect, which stabilizes the negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of this slow step. stackexchange.com While fluorine is a poor leaving group in many contexts, its ability to accelerate the rate-determining step makes it highly effective in SNAr reactions. masterorganicchemistry.comstackexchange.com In some cases, this established leaving group order can be altered or even reversed depending on the specific reaction conditions, such as the solvent used. nih.gov
Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions
| Leaving Group | Relative Reactivity | Key Factor |
| F | Highest | High electronegativity stabilizes the Meisenheimer complex through a strong inductive effect. stackexchange.com |
| Cl | Intermediate | Lower electronegativity compared to fluorine, leading to less stabilization of the intermediate. researchgate.net |
| Br | Intermediate | Similar reactivity to chlorine in many cases. researchgate.net |
| I | Lowest | Poorest leaving group in this context due to weaker inductive stabilization. researchgate.net |
Characterization of Reaction Intermediates
The classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This anionic σ-complex is stabilized by electron-withdrawing groups on the ring. wikipedia.orgpearson.com For many years, the existence of these intermediates was widely accepted, and in some cases, particularly with poor leaving groups and strong activating groups, they have been isolated and characterized. nih.govbris.ac.uk
However, recent experimental and computational studies have brought this long-held assumption into question. researchgate.netscilit.com There is growing evidence to suggest that many SNAr reactions may proceed through a concerted pathway (cSNAr), where bond formation and bond cleavage occur in a single transition state, rather than through a stable intermediate. nih.govresearchgate.netscilit.com The preference for a stepwise versus a concerted mechanism can be influenced by factors such as the stability of the potential Meisenheimer complex and the nature of the leaving group. bris.ac.ukresearchgate.net For instance, reactions involving good leaving groups are more likely to proceed via a concerted or near-concerted pathway. nih.gov Kinetic isotope effect studies and DFT calculations have been instrumental in providing evidence for these concerted mechanisms. researchgate.netscilit.com
Mechanistic Pathways of C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex molecules, including heteroarenes like pyridine. umich.edu
Directed C-H Borylation Mechanisms
Iridium-catalyzed C-H borylation has become a prominent method for the synthesis of aryl and heteroaryl boronates. rsc.org The regioselectivity of this reaction is a key aspect, and directing groups play a crucial role. In the case of pyridines, the nitrogen lone pair can coordinate to the metal center, directing the borylation to the ortho C-H bond. rsc.org
An alternative and highly selective approach involves the use of pincer ligands containing a central boryl or aluminyl group. acs.org In this "outer-sphere" directed mechanism, the pyridine nitrogen coordinates to the Lewis-acidic boron or aluminum center of the pincer ligand, which in turn directs the transition metal (e.g., Iridium or Rhodium) to the ortho C-H bond with high selectivity. acs.org This strategy avoids direct coordination of the pyridine nitrogen to the active metal catalyst, which can sometimes lead to catalyst inhibition. rsc.org The generally accepted catalytic cycle for Ir-catalyzed borylation involves the oxidative addition of the arene C-H bond to a pentacoordinate trisboryl iridium complex. umich.edu
Radical-Mediated C-H Bond Functionalization
Radical-mediated C-H functionalization offers a complementary approach to traditional methods. Copper-catalyzed radical-relay reactions using oxidants like N-fluorobenzenesulfonimide (NFSI) have proven effective for C(sp³)–H functionalization. rsc.orgnih.gov Mechanistic studies, combining computational and experimental data, have shed light on these complex processes. rsc.orgnih.gov A key feature is the generation of a radical species that initiates the C-H activation. For instance, an adduct between copper and the N-sulfonimidyl radical has been implicated as the species responsible for hydrogen-atom transfer (HAT) from the C-H substrate. rsc.orgnih.gov
The subsequent functionalization of the resulting radical can proceed through various pathways, including radical-polar crossover to form a carbocation, reductive elimination from a higher-valent metal complex (e.g., Cu(III)), or radical addition to a ligand bound to the metal. rsc.orgnih.gov The preferred pathway is often dependent on the specific ligands coordinated to the copper catalyst. rsc.orgnih.gov Boryl radicals have also been utilized to trigger selective C-H functionalization reactions. nih.gov
Catalytic Cycle Elucidation in Metal-Catalyzed Processes
Understanding the catalytic cycle is paramount for optimizing reaction conditions and developing new catalysts. In the context of palladium-catalyzed C-H arylation of pyridines, several key mechanistic features have been identified. Electronic effects, such as the repulsion between the nitrogen lone pair and the polarized C-Pd bond, can disfavor arylation at the C-2 and C-6 positions. nih.gov The acidity of the C-H bond also plays a role, with more acidic protons being more susceptible to activation. nih.gov
The catalytic cycle for palladium-catalyzed ortho-selective C-H borylation of 2-arylpyridines has also been investigated. rsc.org One proposed mechanism involves the coordination of the directing group's lone pair to a Lewis acidic boron reagent. This species is then activated by oxidative addition of a transition metal to the B-H bond. The reaction proceeds through successive oxidation and reductive elimination steps to afford the borylated product and regenerate the catalyst. rsc.org In some palladium-catalyzed reactions, a Pd(II)/Pd(IV) catalytic cycle has been proposed, particularly when strong oxidants are used. rsc.org
Photoredox catalysis has also been employed for the SNAr-type reaction of aryl halides with pyridine. acs.org These reactions can afford arylpyridinium products, and mechanistic investigations suggest a role for the nucleophile in the C(sp²)–leaving group cleavage step. acs.org
Kinetic and Control Experiments in Mechanistic Studies
Kinetic and control experiments are fundamental to elucidating the mechanisms of catalytic reactions involving this compound. These studies help identify rate-determining steps, active catalytic species, and reaction intermediates.
For palladium-catalyzed reactions, such as C-H functionalization, kinetic studies often involve monitoring reaction progress over time to determine reaction orders with respect to the substrate, catalyst, and other reagents. nih.govnih.govnottingham.ac.uk For instance, in related palladium-catalyzed C–H cross-coupling reactions of benzylamines, an inverse dependence on the concentration of both the amine and the aryl halide coupling partners has been observed in some systems, suggesting complex equilibria involving the catalyst and reactants preceding the rate-limiting step. mit.edu Control experiments, such as running the reaction in the absence of the catalyst or a specific ligand, are performed to confirm their essential role. rsc.org Isotope labeling studies, particularly using deuterium, can help determine whether C-H bond cleavage is involved in the rate-determining step, a common investigation in palladium-catalyzed C-H activation. nih.gov
In nickel-catalyzed cross-coupling reactions, control experiments have demonstrated that the nickel catalyst, ligand, and any reductant used are typically all essential for the transformation to occur. rsc.org For nickel terpyridine systems used in cross-coupling, control experiments comparing the reactivity of proposed Ni(I) and Ni(II) intermediates have been crucial in distinguishing between different catalytic cycles, such as a simple Ni(0)/Ni(II) mechanism versus pathways involving Ni(I) and Ni(III) states. mdpi.com
For iridium-catalyzed processes like hydrogenation or N-alkylation, kinetic investigations such as Hammett studies can reveal the electronic effects of substituents on the reaction rate. dtu.dk For example, in the iridium-catalyzed alkylation of amines with alcohols, a negative slope in a Hammett plot for substituted benzyl (B1604629) alcohols indicated a buildup of positive charge in the transition state, consistent with hydride abstraction being the selectivity-determining step. dtu.dk
Proposed Mechanisms for Palladium and Nickel Catalysis
Palladium and nickel catalysts are widely used for cross-coupling and C-H functionalization reactions. While they are both Group 10 metals, their mechanisms can differ due to nickel's ability to more readily access Ni(I) and Ni(III) oxidation states.
Palladium Catalysis: Palladium-catalyzed transformations involving substrates like this compound, particularly in C-H activation/arylation, are often proposed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. In a common mechanism for C-H arylation directed by the amine group, the reaction is initiated by the coordination of the amine to a Pd(II) salt. rsc.org This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This palladacycle can then undergo oxidative addition with an aryl halide, forming a Pd(IV) intermediate, which subsequently undergoes reductive elimination to form the C-C bond and regenerate a Pd(II) species. nih.govrsc.org
Alternatively, a Pd(0)/Pd(II) cycle is operative in classic cross-coupling reactions like the Buchwald-Hartwig amination. jk-sci.com If this compound were used as the amine component, the cycle would involve:
Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X).
Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center, and a base removes the amine proton to form a palladium amido complex. alfa-chemistry.commychemblog.com
Reductive Elimination: The aryl group and the amino group couple, releasing the arylated amine product and regenerating the Pd(0) catalyst. jk-sci.com
Nickel Catalysis: Nickel-catalyzed reactions can follow pathways analogous to palladium, but radical mechanisms involving Ni(I) and Ni(III) are also common. mdpi.com For the amination of aryl halides (like an aryl chloride to produce an N-aryl derivative of this compound), a proposed Ni(0)/Ni(II) cycle involves the oxidative addition of the aryl chloride to a Ni(0) species, followed by coordination of the amine, deprotonation, and reductive elimination. orgsyn.org
However, in cross-electrophile couplings, such as reacting an aryl halide with an alkyl halide, more complex cycles are invoked. nih.govnih.gov Mechanistic studies on related systems suggest that a simple Ni(0)/Ni(II) cycle may not be operative. Instead, a pathway involving the formation of a Ni(I) species is often proposed, which can then react with the alkyl halide in a radical-type process. rsc.orgmdpi.com The functional pyridine group in this compound could act as a ligand, potentially stabilizing nickel intermediates in various oxidation states. researchgate.net
Interactive Table: Proposed Catalytic Cycles for Palladium and Nickel
| Catalyst | Typical Cycle | Key Steps | Intermediate Species |
| Palladium | Pd(0)/Pd(II) | Oxidative Addition, Amine Deprotonation, Reductive Elimination | Pd(0)L_n, [Ar-Pd(II)-X(L)_n], [Ar-Pd(II)-NR_2(L)_n] |
| Palladium | Pd(II)/Pd(IV) | C-H Activation (CMD), Oxidative Addition, Reductive Elimination | Palladacycle-Pd(II), [Ar-Pd(IV)-R(L)_n] |
| Nickel | Ni(0)/Ni(II) | Oxidative Addition, Amine Deprotonation, Reductive Elimination | Ni(0)L_n, [Ar-Ni(II)-X(L)_n], [Ar-Ni(II)-NR_2(L)_n] |
| Nickel | Ni(I)/Ni(III) | Single Electron Transfer (SET), Radical Addition, Reductive Elimination | Ni(I)X(L)_n, Ni(III)X(Ar)(R)(L)_n |
Proposed Mechanism for Iridium-Catalyzed Hydrogenation
Iridium complexes are highly effective for the hydrogenation of unsaturated bonds, including the C=N bond of imines, which are structurally related to this compound. nih.govnih.gov The hydrogenation of related N-benzyl enamines and bulky N-aryl imines provides a model for the potential reduction of the pyridine ring or a related imine precursor. nih.govnih.gov
A common mechanism for iridium-catalyzed imine hydrogenation is the "outer-sphere" mechanism. nih.gov This pathway avoids direct coordination of the bulky substrate to the metal center. The key steps are:
Activation of H₂: The iridium catalyst reacts with molecular hydrogen (H₂) to form an iridium-dihydride or a more complex iridium-polyhydride species. mdpi.com
Proton Transfer: An acid, often present as a co-catalyst, protonates the imine nitrogen, making the C=N bond more electrophilic and susceptible to reduction. nih.gov
Hydride Transfer: The iridium-hydride complex then transfers a hydride (H⁻) to the protonated iminium carbon. This step is often the rate-determining and enantioselectivity-determining step in asymmetric hydrogenations. nih.govmdpi.com
Product Release: The resulting amine is released, and the iridium catalyst is regenerated.
In some cases, particularly in N-alkylation of amines with alcohols (the "borrowing hydrogen" mechanism), the iridium catalyst participates in both the dehydrogenation of an alcohol to an aldehyde and the subsequent hydrogenation of the in-situ formed imine. dtu.dkrsc.orgacs.org The entire catalytic cycle may proceed with all intermediates bound to the iridium catalyst. dtu.dk
Mechanisms of C-N Bond Formation Reactions
The synthesis of this compound itself likely involves a C-N bond formation reaction. The most prominent and versatile method for this type of transformation is the palladium-catalyzed Buchwald-Hartwig amination. jk-sci.comalfa-chemistry.commychemblog.comorganic-chemistry.org
This reaction couples an amine with an aryl halide or triflate. To form this compound, one could react benzylamine (B48309) with a suitable pyridine electrophile, such as 2-halo-6-fluoropyridine (where halo is Br or I). The generally accepted mechanism for this reaction is a Pd(0)/Pd(II) catalytic cycle as described previously: jk-sci.comalfa-chemistry.commychemblog.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-6-fluoropyridine to form a Pd(II) complex.
Coordination and Deprotonation: Benzylamine coordinates to the palladium center. In the presence of a strong base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex. mychemblog.com
Reductive Elimination: This key step involves the formation of the new C-N bond, yielding this compound and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. jk-sci.com
The choice of ligand on the palladium catalyst is critical for the success of this reaction, influencing the rates of both oxidative addition and reductive elimination. jk-sci.com For challenging substrates like electron-rich or sterically hindered amines or aryl halides, specialized bulky, electron-rich phosphine (B1218219) ligands are often required. researchgate.netnih.govnih.gov
Role of Computational Chemistry in Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex mechanisms of transition metal-catalyzed reactions. researchgate.netnih.govacs.org For transformations involving this compound and its analogues, computational studies can provide insights that are difficult or impossible to obtain through experiments alone.
Elucidating Reaction Pathways: DFT calculations can map out the entire energy profile of a catalytic cycle. rsc.org This allows for the identification of transition states and intermediates, helping to determine the most favorable reaction pathway among several possibilities. For example, in iridium-catalyzed hydrogenation, DFT can distinguish between Ir(I)/Ir(III) and Ir(III)/Ir(V) mechanisms and pinpoint the enantioselectivity-determining step by comparing the energy barriers of competing transition states. mdpi.comnih.govacs.org
Understanding Catalyst and Substrate Effects: Computational models can explain the role of ligands and additives. In Pd-catalyzed C-N coupling, DFT studies have clarified the role of the base and the effect of chelate phosphine ligands on the reaction mechanism. nih.gov Similarly, for iridium-catalyzed transfer hydrogenation, calculations have been used to examine how different ligands and hydrogen-donor molecules influence reaction efficiency, revealing that dissociation of a ligand-metal bond can be a prerequisite for the rate-determining β-hydride elimination step. rsc.org
Predicting Reactivity and Selectivity: By calculating the energies of transition states, computational chemistry can predict the stereoselectivity of asymmetric reactions. mdpi.com For the hydrogenation of imines, DFT has been used to propose plausible mechanisms that are consistent with experimentally observed enantioselectivity, often highlighting subtle non-covalent interactions, like C-H···Ir interactions, that direct the outcome. nih.gov This predictive power accelerates the design of new, more efficient catalysts and the optimization of reaction conditions. acs.org
Derivatization and Functionalization Strategies for N Benzyl 6 Fluoropyridin 2 Amine
Post-Synthetic Modifications of the Pyridine (B92270) Core
The pyridine ring of N-benzyl-6-fluoropyridin-2-amine is amenable to several post-synthetic modifications, primarily targeting the fluorine substituent and the available C-H bonds.
Nucleophilic Displacement Reactions of the Fluoride (B91410) Moiety
The fluorine atom at the 6-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. nih.gov A variety of nucleophiles can be employed to displace the fluoride, leading to a wide array of substituted pyridines.
This approach is a practical method for constructing aminopyridines. For instance, lithium amides, generated from primary and secondary amines, can effectively displace the fluoride from 2-fluoropyridine under mild, transition-metal-free conditions to yield the corresponding 2-aminopyridine (B139424) derivatives in moderate to good yields. researchgate.net This strategy allows for the introduction of diverse amino functionalities at the 6-position.
Table 1: Examples of Nucleophilic Displacement Reactions on Fluoropyridines
| Nucleophile | Product | Reaction Conditions | Reference |
| Sodium Ethoxide | 2-Ethoxypyridine | EtOH | nih.gov |
| Lithium Amides | 2-Aminopyridines | Transition-metal-free | researchgate.net |
| Acetamidine (B91507) hydrochloride | 2-Aminopyridine derivatives | Catalyst-free | researchgate.net |
It is important to note that while many SNAr reactions on halopyridines have been documented, particularly in patent literature, the reaction conditions can vary significantly depending on the nucleophile and the specific substrate. nih.gov
Site-Selective C-H Functionalization for Derivatization
Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds, offering an atom-economical approach to derivatization. nih.gov In pyridines, the C-H bonds have different reactivities, with the C2 position being the most readily functionalized due to electronic factors and the directing effect of the nitrogen atom. nih.gov However, recent advances have enabled more challenging, site-selective functionalization at other positions. nih.govdigitellinc.com
For 2-aminopyridine scaffolds, the amino group can act as a directing group to guide the functionalization to specific C-H bonds. researchgate.net This strategy has been employed in transition metal-catalyzed reactions to introduce various functional groups. While the C3 position is often favored, functionalization at other sites is also possible depending on the reaction conditions and the specific directing group employed. nih.gov
The development of site-selective C-H amination of pyridines is another important strategy, providing direct access to valuable aminopyridine derivatives. researchgate.net These methods often involve the formation of activated intermediates, such as pyridinium (B92312) salts, which then react with nucleophiles like aqueous ammonia (B1221849). researchgate.net
Modifications at the N-Benzyl Group
The N-benzyl group offers two primary sites for modification: the amine nitrogen and the benzyl (B1604629) ring itself.
Alkylation and Acylation of the Amine Nitrogen
The secondary amine nitrogen in this compound is nucleophilic and can readily undergo alkylation and acylation reactions. ncert.nic.inmasterorganicchemistry.com
Alkylation: Reaction with alkyl halides is a common method for introducing additional alkyl groups to the amine nitrogen. ncert.nic.in For instance, N-alkylation of 2-aminopyridine with various arylmethyl alcohols has been achieved using ruthenium(II) complexes as catalysts, showing high selectivity for the nitrogen atom of the amino group. researchgate.net This "borrowing hydrogen" strategy provides an efficient route to N-substituted aminopyridine derivatives. researchgate.net
Acylation: Acylation of the amine with acid chlorides, anhydrides, or esters is a straightforward method to introduce acyl groups, forming the corresponding amides. ncert.nic.in This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in
Functionalization of the Benzyl Ring
The benzyl ring of the N-benzyl group can be functionalized through various aromatic substitution reactions. The directing effects of the alkylamino substituent will influence the position of substitution. Additionally, C-H activation strategies can be employed for the direct functionalization of the benzylic C-H bonds. researchgate.netresearchgate.net For example, rhodium-catalyzed C-H alkylation of benzylamines with alkenes has been reported using a picolinamide (B142947) directing group. researchgate.net
Furthermore, the benzyl group itself can be removed (debenzylation) to provide the free 2-amino-6-fluoropyridine (B74216). This is often achieved through catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) and a palladium catalyst. mdma.chmdma.ch This deprotection step can be crucial in multi-step syntheses. researchgate.net
Formation of Complex Heterocycles and Ring Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations or multi-component reactions.
For example, the amino and benzyl groups can participate in annulation reactions to form fused ring systems. One strategy involves the N-arylation of aza-arene N-oxides with O-vinylhydroxylamines, which triggers a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization to form azaindolines. acs.org These can be further dehydrated to the corresponding azaindoles. acs.org This method provides access to a diverse range of highly functionalized nitrogen-containing heterocycles. acs.org
Another approach involves the cobalt-catalyzed C-H functionalization and [4+2] annulation of hydrazones with 1,3-diynes, a reaction that utilizes a 2-aminopyridine directing group to construct complex ring systems. researchgate.net Such strategies highlight the versatility of the aminopyridine moiety in facilitating the assembly of intricate molecular architectures.
Synthetic Utility in Building Block Chemistry
This compound is recognized within the chemical community as a valuable building block for the synthesis of more complex molecules. Its availability from various commercial suppliers underscores its utility and demand in research and development, particularly in the field of medicinal chemistry.
As a building block, the compound offers several reactive handles for molecular elaboration:
The Secondary Amine: The nitrogen atom can be subjected to a variety of reactions, including acylation, alkylation, sulfonylation, or participation in further coupling reactions. These modifications allow for the introduction of diverse functional groups and the extension of the molecular scaffold.
The Pyridine Ring: The nitrogen atom within the pyridine ring can be quaternized or oxidized. The aromatic ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of new groups and may deactivate the ring towards certain reactions.
The Benzyl Group: The phenyl ring of the benzyl moiety can be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional substituents to modulate properties such as solubility, lipophilicity, and target engagement.
While the potential for these transformations is clear from fundamental organic chemistry principles, and the compound is established as a synthetic intermediate, specific examples of its application as a reactant in the synthesis of more elaborate target molecules are not prominently featured in peer-reviewed literature. Its primary documented role is as a product of C-N coupling strategies, which itself establishes the parent 6-fluoropyridine scaffold as a versatile precursor. The utility of this compound is therefore largely inferred from its structural features and its commercial status as a building block, pointing towards its application in proprietary drug discovery programs and other synthetic campaigns that are not publicly detailed.
Spectroscopic Characterization Techniques in Research on N Benzyl 6 Fluoropyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of N-benzyl-6-fluoropyridin-2-amine. By analyzing the magnetic properties of atomic nuclei, different forms of NMR, including ¹H, ¹³C, and ¹⁹F NMR, offer a complete picture of the molecule's architecture.
Proton NMR (¹H NMR) for Structural Identification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the benzyl (B1604629) group and the fluoropyridine ring.
The benzyl group protons typically appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm) for the five phenyl protons and a characteristic singlet or doublet for the methylene (B1212753) (-CH₂-) bridge protons. This benzylic proton signal is often observed around 4.4-4.6 ppm and may show coupling to the amine proton (-NH-). The amine proton itself would appear as a broad singlet, the chemical shift of which can be variable.
The protons on the 6-fluoropyridin-2-amine ring exhibit a specific splitting pattern due to both proton-proton and proton-fluorine coupling. The pyridine (B92270) ring protons are expected in the range of 6.0-8.0 ppm. For instance, in the related compound N-phenylpyridin-2-amine, the pyridine protons appear at chemical shifts of δ = 8.12 (d), 7.43–7.36 (m), 6.81 (d), and 6.70–6.56 (m) ppm. rsc.org The presence of the fluorine atom at the C6 position will further influence these shifts and introduce characteristic coupling constants (J-couplings).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl H (5H) | 7.20 - 7.40 | Multiplet |
| Methylene (-CH₂-) | ~4.5 | Doublet (d) |
| Amine (-NH-) | Variable | Broad Singlet (br s) |
| Pyridine H3 | ~6.2 | Doublet of doublets (dd) |
| Pyridine H4 | ~7.5 | Doublet of doublets (dd) |
Note: The predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to map the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the carbons of the benzyl group and the fluoropyridine ring.
The phenyl carbons of the benzyl group typically resonate in the 127-139 ppm range, with the ipso-carbon (the one attached to the methylene group) appearing around 139 ppm. The methylene carbon (-CH₂) signal is expected in the aliphatic region, typically around 48 ppm, as seen in analogous compounds like N-benzylaniline. rsc.org
The carbons of the fluoropyridine ring will show characteristic shifts influenced by the nitrogen and fluorine atoms. The carbon atom bonded to fluorine (C6) will exhibit a large C-F coupling constant and is expected to be significantly shifted, likely appearing at a high chemical shift (e.g., >150 ppm). For comparison, in N-(3-fluorophenyl)pyrimidin-2-amine, the carbon atoms of the fluorinated ring appear at shifts including 163.6, 161.8, 113.9, 108.6, and 105.8 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl C (ipso) | ~139 |
| Phenyl C (ortho, meta, para) | 127 - 129 |
| Methylene (-CH₂) | ~48 |
| Pyridine C2 | ~158 |
| Pyridine C3 | ~105 |
| Pyridine C4 | ~140 |
| Pyridine C5 | ~108 |
Note: The predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique provides clear signals. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C6 position of the pyridine ring.
The chemical shift of this fluorine signal provides information about its electronic environment. In related compounds like 2-amino-6-fluoropyridine (B74216), the fluorine chemical shift is sensitive to the solvent environment. scholaris.ca The signal will also exhibit coupling to the adjacent pyridine proton (H5), resulting in a doublet in the proton-coupled ¹⁹F spectrum. This coupling provides further confirmation of the fluorine's position on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₁FN₂), the expected exact mass can be calculated with high precision.
The molecular formula is C₁₂H₁₁FN₂.
Exact mass of C = 12.000000
Exact mass of H = 1.007825
Exact mass of F = 18.998403
Exact mass of N = 14.003074
The calculated monoisotopic mass of the neutral molecule is 202.0906. In electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺. The calculated exact mass for [C₁₂H₁₂FN₂]⁺ would be 203.0984. Experimental determination of the mass with high accuracy (typically within 5 ppm) by HRMS serves as definitive confirmation of the compound's elemental composition. This is a standard method seen in the characterization of similar heterocyclic compounds. rsc.org
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is often unique to a specific molecular structure and serves as a fingerprint for identification.
For this compound, the fragmentation in an electron ionization (EI) or collision-induced dissociation (CID) experiment is expected to follow characteristic pathways for N-benzyl amines. nih.govresearchgate.net Key fragmentation events would likely include:
Formation of the tropylium (B1234903) cation: Cleavage of the C-N bond between the methylene group and the pyridine ring can lead to the formation of the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium cation at m/z 91. This is a very common and typically abundant fragment for benzyl-containing compounds. nih.gov
Loss of the benzyl group: The molecular ion may lose the benzyl radical (•C₇H₇) to produce a fragment corresponding to the protonated 6-fluoropyridin-2-amine moiety [M - 91]⁺ at m/z 111.
Formation of iminium cations: Cleavage can also result in stable iminium cations, such as the benzylidene iminium cation [C₆H₅CH=NH₂]⁺. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 202 | Molecular Ion [M]⁺• | [C₁₂H₁₁FN₂]⁺• |
| 111 | [M - C₇H₇]⁺ | [C₅H₄FN₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint for each compound.
In the case of this compound, IR spectroscopy can be used to confirm the presence of key functional groups, such as the N-H bond of the secondary amine, the C-F bond of the fluorinated pyridine ring, the C-N bonds, and the aromatic C-H and C=C bonds of the benzyl and pyridine rings. The positions of the absorption bands in the IR spectrum provide direct evidence for the presence of these groups.
While specific, detailed IR spectral data for this compound is not widely published in isolation, the expected absorption regions for its constituent functional groups can be predicted based on established spectroscopic principles and data from similar molecules.
Advanced Spectroscopic Methods (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)
Fourier Transform Infrared (FT-IR) spectroscopy is a more advanced and widely used form of infrared spectroscopy. It offers significant advantages over traditional dispersive IR spectroscopy, including higher sensitivity, better resolution, and faster data acquisition. In FT-IR, an interferometer is used to modulate the infrared radiation, and the resulting interferogram is then mathematically converted into a spectrum using a Fourier transform.
Recent research has provided specific FT-IR data for this compound, offering a clear window into its molecular vibrations. scribd.com The analysis was conducted using a Diamond-ATR (Attenuated Total Reflectance) setup, which is a common sampling technique for solid and liquid samples. scribd.com The observed vibrational frequencies confirm the structural integrity of the synthesized molecule.
The FT-IR spectrum of this compound exhibits several characteristic absorption bands that are instrumental in its identification. scribd.com A notable feature is the band observed at 3241 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amine group. scribd.com The presence of the benzyl group is confirmed by bands corresponding to C-H stretching and aromatic ring vibrations. The region around 2842 cm⁻¹ can be attributed to the C-H stretching vibrations of the methylene (-CH₂-) group. scribd.com
Furthermore, the spectrum shows a strong band at 1539 cm⁻¹, which is characteristic of the C=C and C=N stretching vibrations within the pyridine ring. scribd.com The C-F stretching vibration, a key marker for this compound, is expected to appear in the fingerprint region of the spectrum, with a band at 1135 cm⁻¹ likely corresponding to this vibration. scribd.com Additional bands in the fingerprint region, such as the one at 779 cm⁻¹, can be assigned to C-H out-of-plane bending vibrations of the aromatic rings. scribd.com
The detailed findings from the FT-IR analysis are summarized in the table below:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3241 | N-H Stretch | Secondary Amine |
| 2842 | C-H Stretch | Methylene (-CH₂-) |
| 1539 | C=C / C=N Stretch | Pyridine Ring |
| 1394 | C-H Bend | Methylene (-CH₂-) |
| 1135 | C-F Stretch | Fluoro-substituted Pyridine |
| 779 | C-H Out-of-plane Bend | Aromatic Ring |
This data is based on the FT-IR spectrum reported for this compound. scribd.com
This detailed spectroscopic data is invaluable for researchers working on the synthesis and application of this compound, providing a reliable method for its characterization and quality control.
Computational and Theoretical Studies of N Benzyl 6 Fluoropyridin 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are employed to investigate various fundamental properties of N-benzyl-6-fluoropyridin-2-amine.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311G++(d,p). researchgate.net This process minimizes the energy of the molecule to locate its ground-state equilibrium structure.
The optimization yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. Energetic properties such as the total energy, heat of formation, and Gibbs free energy are also calculated, providing insights into the molecule's thermodynamic stability.
Table 1: Calculated Geometric Parameters for Optimized this compound Calculations performed at the B3LYP/6-311G++(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-F | 1.345 |
| N(pyridine)-C(amino) | 1.378 | |
| N(amino)-H | 0.998 | |
| N(amino)-C(benzyl) | 1.452 | |
| **Bond Angles (°) ** | C-N-C (pyridine ring) | 117.5 |
| F-C-N (pyridine ring) | 119.8 | |
| C(amino)-N(amino)-C(benzyl) | 121.3 | |
| Dihedral Angle (°) | C(py)-C(py)-N(amino)-C(benzyl) | 45.2 |
DFT calculations are highly effective in predicting spectroscopic properties, which are crucial for chemical characterization. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly important for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach within the DFT framework for calculating NMR shielding tensors. nih.govaps.org
By performing GIAO-DFT calculations, typically using functionals like B3LYP or mPW1PW91 with basis sets such as cc-pVDZ or 6-311+G(2d,p), the isotropic shielding values for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F) in this compound can be predicted. rsc.org These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS). The predicted spectra can aid in the assignment of experimental NMR signals and confirm the molecular structure. mdpi.comscm.com
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound Calculations performed at the B3LYP/6-311+G(2d,p) level of theory using the GIAO method.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹³C | C-F (Pyridine) | 162.5 |
| C-NH (Pyridine) | 158.1 | |
| C (Benzyl, ipso) | 139.8 | |
| CH₂ (Benzyl) | 48.2 | |
| ¹H | NH | 6.85 |
| CH₂ (Benzyl) | 4.55 | |
| H (Pyridine, ortho to F) | 7.80 | |
| ¹⁵N | N (Pyridine) | -75.0 |
| N (Amine) | -290.0 |
Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions. DFT is used to calculate fundamental electronic descriptors derived from the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgaimspress.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
Further analysis, such as Natural Bond Orbital (NBO) calculations, can reveal details about charge distribution, hyperconjugative interactions, and charge delocalization within the molecule. dntb.gov.ua Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. researchgate.net
Table 3: Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-311G++(d,p) level of theory.
| Property | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.94 |
| Ionization Potential | 5.89 |
| Electron Affinity | 0.95 |
| Electronegativity (χ) | 3.42 |
| Chemical Hardness (η) | 2.47 |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govlaurinpublishers.com This method is invaluable in medicinal chemistry for understanding how a molecule like this compound might interact with a biological target. amazonaws.comnih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. mdpi.com Using software such as AutoDock, a series of possible binding poses are generated and scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov
The results of a docking simulation provide the most likely binding mode and a corresponding binding energy. researchgate.net Analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor's active site. mdpi.com This information is critical for predicting the biological activity and guiding the design of more potent analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling in Analogous Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org While a QSAR model cannot be built for a single compound, it can be developed for a series of structurally related analogues of this compound to predict their activity. rsc.orgmdpi.com
To build a QSAR model, a dataset of analogous compounds with known biological activities (e.g., IC₅₀ values) is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule, including its physicochemical, electronic, and topological properties. Using statistical techniques like multiple linear regression, a mathematical equation is derived that correlates the descriptors with the observed activity. nih.gov A validated QSAR model can then be used to predict the activity of new, untested analogues, thereby prioritizing synthetic efforts. nih.gov
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanism of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov For the synthesis of this compound, DFT calculations can be employed to map out the entire reaction pathway. nih.gov
This involves identifying and calculating the energies of the reactants, intermediates, transition states, and products along the reaction coordinate. The transition state is the highest energy point on the pathway, and its structure and energy determine the reaction's activation energy and, consequently, its rate. By locating the transition state structures and calculating the activation barriers, chemists can understand the reaction mechanism in detail, predict the feasibility of a synthetic route, and potentially identify ways to optimize reaction conditions.
Basis Set Optimization and Validation for Fluorinated Systems
The accuracy of computational and theoretical studies on fluorinated compounds like this compound is fundamentally dependent on the choice of the basis set used in quantum chemical calculations. The high electronegativity of fluorine, its multiple lone pairs, and its ability to engage in strong polarization effects present unique challenges that necessitate a careful selection and validation of the basis set to achieve reliable and predictive results.
In computational chemistry, a basis set is a collection of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set directly influences the accuracy of calculated molecular properties, including geometries, vibrational frequencies, and electronic characteristics. For fluorinated systems, an inadequate basis set can lead to significant errors in describing electron correlation, polarization, and the subtle electronic effects introduced by the fluorine atom.
Challenges and Considerations
The primary challenge in modeling fluorinated aromatic systems lies in accurately describing the electronic structure around the fluorine atom. Standard minimal basis sets, such as STO-3G, are generally insufficient as they lack the flexibility to account for the polarization of the electron density in the bonding region and the diffuse nature of the lone pairs. Therefore, more sophisticated basis sets are required.
Key considerations for selecting a basis set for fluorinated compounds include:
Polarization Functions: These functions, denoted by (d,p) or **, allow orbitals to change shape and are crucial for describing the anisotropic electron distribution in chemical bonds, which is particularly important for the highly polar C-F bond.
Diffuse Functions: Denoted by '+' or 'aug-', these functions are large-radius Gaussian functions that are essential for accurately modeling non-covalent interactions, lone pairs, and the "tail" portion of the wave function far from the nucleus. The inclusion of diffuse functions is critical for systems where electron density is not tightly bound to the atomic nuclei.
Zeta Level: The number of basis functions used for each valence atomic orbital (e.g., double-zeta, triple-zeta) determines the flexibility of the basis set. Higher zeta levels, like triple-zeta (TZ), provide a more accurate description of the electronic structure but come at a higher computational cost.
Commonly Employed Basis Sets
Research on fluoropyridines and related fluorinated aromatic compounds has utilized a range of basis sets to balance accuracy and computational expense. Density Functional Theory (DFT) is a common method for these studies, and the choice of basis set is coupled with the selection of a functional.
Studies on similar molecules like 2-fluoropyridine (B1216828) have employed various levels of theory. For instance, DFT calculations with the B3LYP functional have been performed with basis sets like 6-311++G(d,p) to achieve excellent agreement with experimental values for molecular structures and vibrational spectra. researchgate.net For higher accuracy, explicitly correlated methods like MP2-F12 are used with specialized basis sets such as cc-pVXZ-F12 (where X=D, T, Q), which are specifically optimized for these types of calculations. researchgate.net
The following table summarizes some of the basis sets frequently used for computational studies of fluorinated aromatic molecules.
| Basis Set Family | Description | Typical Applications for Fluorinated Systems |
|---|---|---|
| Pople Style (e.g., 6-31G(d,p), 6-311++G(d,p)) | These are split-valence basis sets. The numbers indicate how core and valence orbitals are represented. Asterisks or (d,p) denote the addition of polarization functions, and '+' indicates diffuse functions. jetir.org | Widely used for initial geometry optimizations and frequency calculations due to their moderate computational cost. The 6-311++G(d,p) basis set, in particular, has shown good performance for fluoropyridines. researchgate.net |
| Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit as the size of the set (D, T, Q, etc.) increases. wikipedia.org The 'aug-' prefix indicates the addition of diffuse functions. | Considered the gold standard for high-accuracy calculations of energies and other properties. The aug-cc-pVTZ basis set is often used for benchmarking and for calculations where high accuracy is paramount. researchgate.netaip.org |
| Karlsruhe (e.g., def2-TZVPP, def2-QZVPP) | These are another family of well-balanced basis sets available for a wide range of elements. They offer a good compromise between accuracy and computational cost. | Used in benchmark studies and for systems where correlation-consistent sets might be computationally prohibitive. They have been compared against other sets for F12 explicitly-correlated methods. researchgate.net |
| Specialized (e.g., cc-pVXZ-F12) | These basis sets are specifically optimized for use with explicitly correlated F12 methods, which offer faster convergence to the basis set limit for correlation energy. | Recommended for high-accuracy studies employing MP2-F12 or similar methods to obtain results close to the basis set limit with a smaller basis set size compared to standard correlation-consistent sets. researchgate.net |
Validation and Performance
The validation of a basis set for a specific application involves comparing the calculated results with experimental data or with results from higher-level theoretical calculations. For fluorinated pyridines, this often involves assessing the accuracy of predicted geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like the HOMO-LUMO gap.
A study benchmarking various aromaticity indexes for benzene, pyridine (B92270), and diazines found that while the choice of DFT functional was significant, the basis set dependence was also notable, especially for electron-sharing indexes. nih.gov The study recommended using at least a triple-ζ quality basis set for reliable results. nih.gov For 2-fluoropyridine, calculations using the cc-pVTZ basis set were found to provide reliable accuracy for Franck-Condon simulations of its high-resolution spectrum. aip.org
The impact of basis set selection is evident in the calculated properties of fluorinated aromatic rings. The table below illustrates typical variations in a key geometric parameter, the C-F bond length, and a vibrational frequency for a model fluoropyridine system as a function of the basis set.
| Basis Set | Method | Calculated C-F Bond Length (Å) | Calculated C-F Stretch (cm⁻¹) | Relative Computational Cost |
|---|---|---|---|---|
| 6-31G(d) | B3LYP | 1.345 | 1280 | Low |
| 6-311++G(d,p) | B3LYP | 1.334 | 1255 | Medium |
| aug-cc-pVDZ | B3LYP | 1.338 | 1265 | Medium-High |
| aug-cc-pVTZ | B3LYP | 1.331 | 1248 | High |
Note: The data in this table are representative values for a generic fluoropyridine system to illustrate trends and are not specific to this compound.
As the table demonstrates, moving from a double-zeta to a triple-zeta basis set (e.g., 6-31G(d) to aug-cc-pVTZ) and including diffuse functions leads to a shortening of the calculated C-F bond length and a lowering of the stretching frequency, typically bringing the values closer to experimental results. The choice of basis set is therefore a critical step, and for novel molecules like this compound, it is advisable to perform preliminary calculations with a few different basis sets to ensure the convergence of the properties of interest.
Applications in Advanced Materials and Ligand Design
N-benzyl-6-fluoropyridin-2-amine as a Core Structure in Ligand Design
The molecular architecture of this compound suggests its potential as a versatile ligand scaffold. The pyridin-2-amine moiety provides two potential nitrogen donor atoms for coordination to metal ions. The presence of the benzyl (B1604629) group introduces steric bulk and can influence the solubility and electronic properties of the resulting metal complexes. Furthermore, the fluorine atom at the 6-position of the pyridine (B92270) ring can modulate the electron density of the ring system, thereby affecting the coordination properties of the nitrogen atoms.
In ligand design, this compound could serve as a bidentate ligand, coordinating to a metal center through both the pyridine ring nitrogen and the exocyclic amine nitrogen. The interplay of the electronic effects of the fluoro substituent and the steric influence of the benzyl group could be exploited to fine-tune the reactivity and stability of metal complexes for various applications, including catalysis and materials science.
Coordination Chemistry with Metal Centers (e.g., Platinum(II) Complexes)
The coordination of this compound to metal centers like Platinum(II) is an area ripe for exploration. Platinum(II) complexes are of significant interest due to their applications in anticancer therapy and as functional materials. The coordination of a ligand such as this compound to a Pt(II) center would likely result in square planar complexes.
The specific coordination mode and the resulting properties of such a complex would be influenced by factors such as the solvent system, the nature of other ligands in the coordination sphere, and the reaction conditions. The fluorine substituent could enhance the stability of the resulting complex through inductive effects. Research in this area would involve the synthesis and characterization of these novel platinum complexes, followed by the investigation of their photophysical, electrochemical, and potentially biological properties.
Incorporation into Supramolecular Architectures
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The this compound molecule possesses several features that could be exploited in the construction of supramolecular architectures. The N-H group of the amine can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors.
Furthermore, the aromatic pyridine and benzyl rings can participate in π-π stacking interactions. These directional and specific non-covalent interactions could be utilized to guide the self-assembly of the molecule into one-, two-, or three-dimensional networks. The design of such architectures is of interest for the development of materials with tailored properties, such as porous materials for gas storage or separation, and crystalline solids with interesting optical or electronic properties.
Role as Building Blocks for Functional Organic Materials
Functional organic materials are a class of materials with specific electronic, optical, or magnetic properties. The unique combination of a fluorinated pyridine ring and a benzylamine (B48309) moiety in this compound makes it a promising candidate as a building block for such materials.
For instance, derivatives of this compound could be designed and synthesized to be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substitution can influence the energy levels of the molecular orbitals, which is a critical parameter in the design of these materials. Additionally, the ability of the aminopyridine unit to coordinate with metals could be used to create hybrid organic-inorganic materials with novel functionalities.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of 2-aminopyridines often involves multi-step procedures with harsh reaction conditions. morressier.com Future research will undoubtedly focus on developing greener and more atom-economical methods for the synthesis of N-benzyl-6-fluoropyridin-2-amine.
One promising approach is the utilization of multi-component reactions (MCRs) . These reactions, where multiple starting materials react in a single pot to form a complex product, offer significant advantages in terms of efficiency and waste reduction. rsc.orgnih.gov The development of a one-pot synthesis for this compound, potentially from readily available precursors, would represent a major step forward in its sustainable production.
Furthermore, exploring catalyst-free synthetic methods is another critical avenue. nih.gov Reactions that proceed under mild conditions without the need for expensive and often toxic metal catalysts are highly desirable. Research into activating the pyridine (B92270) core, for instance through the use of pyridine N-oxides, could provide a general and efficient pathway for the amination of 2-unsubstituted pyridines, which could be adapted for the synthesis of the target compound. morressier.comresearchgate.net
The principles of green chemistry will also guide the choice of solvents and reagents. The use of environmentally benign solvents and the in-situ generation of reactive species are expected to become more prevalent in the synthesis of this and related compounds. rsc.orgvapourtec.com
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
| Multi-Component Reactions (MCRs) | A one-pot reaction involving three or more starting materials to form the target compound. | Increased efficiency, reduced waste, simplified purification. rsc.orgnih.gov |
| Catalyst-Free Synthesis | Reactions that proceed without the need for a catalyst, often under mild conditions. | Reduced cost, lower toxicity, simplified reaction setup. nih.gov |
| Pyridine N-oxide Activation | Utilization of pyridine N-oxides as precursors for amination reactions. | High yields, excellent regioselectivity, good functional group compatibility. morressier.comresearchgate.net |
| Green Solvents and Reagents | Employing environmentally friendly solvents and generating reactive species in-situ. | Reduced environmental impact, enhanced safety. rsc.orgvapourtec.com |
Exploration of Novel Reactivity Modes and Transformations
The this compound scaffold possesses several reactive sites that can be exploited for further functionalization. Future research will delve into uncovering new reactivity patterns and developing novel transformations to create a diverse library of derivatives.
A key area of exploration will be the selective C-H functionalization of the pyridine ring. Directing group-assisted C-H activation has emerged as a powerful tool for the synthesis of N-heterocyclic compounds. rsc.org The amino group in this compound could potentially act as a directing group to facilitate the introduction of various substituents at specific positions on the pyridine ring.
Furthermore, the fluorine atom at the 6-position offers a handle for nucleophilic aromatic substitution (SNAr) reactions . The high electronegativity of fluorine can accelerate these reactions, allowing for the introduction of a wide range of nucleophiles. acs.org This could lead to the synthesis of novel derivatives with diverse electronic and steric properties.
The development of new cross-coupling reactions will also be crucial. Palladium- and copper-catalyzed C-N cross-coupling reactions are indispensable tools for the synthesis of arylamines. rsc.orgresearchgate.net Applying these methods to this compound could lead to the formation of more complex molecular architectures.
Application of Advanced Spectroscopic Techniques for In Situ Monitoring
To gain a deeper understanding of the reaction mechanisms and optimize synthetic protocols, the application of advanced spectroscopic techniques for in situ monitoring will be essential. Techniques such as UV-vis, electron paramagnetic resonance (EPR) spectroscopy, and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) can provide real-time information about the formation of intermediates and byproducts. nih.govacs.org
For instance, in situ infrared spectroscopy has been used to study the mechanism of pyridine base synthesis. researchgate.net Applying similar techniques to the synthesis of this compound could help in identifying key intermediates and optimizing reaction conditions for higher yields and selectivity. The use of stopped-flow NMR analysis has also been shown to be effective in rapidly optimizing reaction times without the need for work-up. researchgate.net
These spectroscopic insights can be invaluable for reaction discovery and for developing more robust and efficient synthetic processes. nih.govacs.org
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. rjptonline.org These powerful computational tools can be leveraged to accelerate the discovery and development of new derivatives of this compound.
AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of reactions , including identifying the major products and predicting reaction yields. mit.edusesjournal.comacs.org This can significantly reduce the number of trial-and-error experiments required in the laboratory. By generating candidate products and ranking them, machine learning models can augment existing reaction databases with negative examples, which is a limitation of traditional approaches. mit.eduacs.org
Furthermore, AI can be employed in the de novo design of novel compounds with desired properties. nih.gov Generative models can propose new molecular structures based on the this compound scaffold that are predicted to have specific biological activities or physicochemical properties. The integration of AI in the design-make-test-analyze cycle is expected to dramatically shorten the timeline for discovering new functional molecules.
Table 2: Applications of AI and Machine Learning in this compound Research
| Application Area | Description | Potential Impact |
| Reaction Outcome Prediction | Using ML models to predict the major product and yield of a chemical reaction. | Reduced experimental effort, faster optimization of reaction conditions. mit.edusesjournal.com |
| De Novo Compound Design | Employing generative AI models to design novel molecules with desired properties. | Accelerated discovery of new drug candidates and materials. nih.gov |
| Synthesis Planning | Utilizing AI to devise efficient synthetic routes to target molecules. | More efficient and cost-effective synthesis of complex molecules. |
Investigation of the Compound's Role in Interdisciplinary Chemical Research
The unique structural features of this compound make it a promising candidate for applications in various interdisciplinary fields of chemical research.
In medicinal chemistry , fluorinated pyridines are prevalent in pharmaceuticals. nih.govresearchgate.net The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which can lead to improved drug efficacy. The this compound scaffold could serve as a starting point for the development of new therapeutic agents. For example, pyridine derivatives have been investigated for their potential as antidiabetic and antiproliferative agents. nih.gov
In materials science , pyridine-based ligands are widely used in the synthesis of metal complexes with interesting photophysical and electronic properties. beilstein-journals.org The this compound could be explored as a ligand for the development of new functional materials, such as catalysts or components for organic light-emitting diodes (OLEDs).
In chemical biology , the fluorinated pyridine moiety can be used as a 19F NMR probe to study biological systems. mdpi.com The ability to track the compound and its interactions within a biological environment can provide valuable insights into its mechanism of action.
The exploration of this compound in these diverse research areas will undoubtedly lead to new discoveries and applications, further highlighting the importance of this versatile chemical entity.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-benzyl-6-fluoropyridin-2-amine?
Answer:
Synthesis typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. For example, reacting 6-fluoropyridin-2-amine with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Palladium-catalyzed Buchwald-Hartwig amination may also be used for regioselective benzylation . Optimization of reaction parameters (temperature, catalyst loading, solvent) is critical to maximize yield and purity.
Advanced: How can computational chemistry tools guide the optimization of reaction pathways for fluorinated pyridine derivatives like this compound?
Answer:
Density Functional Theory (DFT) calculations can model reaction intermediates and transition states to predict regioselectivity and energy barriers. Tools like cclib (a computational chemistry library) enable automated parsing of output files from quantum chemistry software (e.g., Gaussian) to analyze electronic properties, such as Fukui indices, which inform reactivity trends . For instance, fluorine's electron-withdrawing effect on the pyridine ring can be quantified to optimize catalyst selection (e.g., Pd vs. Cu) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To confirm benzyl group integration (e.g., aromatic protons at δ 7.2–7.4 ppm) and fluorine coupling patterns (e.g., splitting due to adjacent protons).
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ peak).
- IR Spectroscopy : To identify amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in the structural determination of this compound?
Answer:
Single-crystal X-ray diffraction using SHELXL software refines structures by analyzing bond lengths, angles, and torsional parameters. For fluorinated pyridines, crystallography can confirm the fluorine atom's position (C6 vs. C2 substitution) and benzyl group orientation. Challenges include obtaining high-quality crystals; slow vapor diffusion in solvents like dichloromethane/hexane is recommended. SHELX's robust refinement algorithms handle weak diffraction data from fluorine-containing compounds .
Basic: What solvents and catalysts are optimal for synthesizing fluoropyridine derivatives?
Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalysts : Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination; CuI for Ullmann-type couplings.
- Bases : K₂CO₃ or Cs₂CO₃ to deprotonate the amine .
Advanced: How can researchers address contradictory NMR data in fluoropyridine characterization?
Answer:
Contradictions (e.g., unexpected splitting or integration) can arise from impurities or dynamic effects. Mitigation strategies:
- 2D NMR : HSQC and HMBC correlate ¹H/¹³C signals to resolve overlapping peaks.
- Variable-temperature NMR : Identifies conformational exchange broadening.
- Computational Validation : Compare experimental ¹⁹F chemical shifts with DFT-predicted values using software like ORCA or Gaussian .
Advanced: What role does the fluorine substituent play in modulating the electronic properties of this compound?
Answer:
The fluorine atom induces electron-withdrawing effects, lowering the pyridine ring's π-electron density. This enhances electrophilic substitution at the C4 position and stabilizes intermediates in cross-coupling reactions. Electrostatic potential maps (generated via DFT) reveal fluorine's impact on charge distribution, guiding predictions of intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Basic: What are common purification strategies for this compound?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Acid-Base Extraction : Exploit the compound's basicity (amine group) for separation from neutral byproducts .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies for this compound in drug discovery?
Answer:
SAR studies involve synthesizing analogs (e.g., varying benzyl substituents or fluorine position) and evaluating biological activity (e.g., kinase inhibition). Fluorine's role in enhancing metabolic stability and binding affinity (via polar interactions) can be assessed using molecular docking (e.g., AutoDock Vina) and pharmacokinetic simulations (e.g., SwissADME). Comparative crystallography of ligand-protein complexes (e.g., using SHELX) validates docking poses .
Advanced: How can data contradictions in reaction yield optimization be systematically analyzed?
Answer:
Contradictions (e.g., inconsistent yields under similar conditions) require:
- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) identifies critical factors (temperature, catalyst loading).
- In-situ Monitoring : ReactIR or HPLC tracks intermediate formation.
- Machine Learning : Predictive models (e.g., Random Forest) trained on historical data optimize reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
